molecular formula C24H21N3O4 B2814927 6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-1-yl]pyridine-3-carboxylic acid CAS No. 2138357-77-2

6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-1-yl]pyridine-3-carboxylic acid

Cat. No.: B2814927
CAS No.: 2138357-77-2
M. Wt: 415.449
InChI Key: OMSDOIVCJKABEI-UHFFFAOYSA-N
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Description

6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-1-yl]pyridine-3-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis due to its stability and ability to protect amino acids during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-1-yl]pyridine-3-carboxylic acid typically involves multiple steps:

    Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group.

    Azetidine Formation: The next step involves the formation of the azetidine ring.

    Pyridine Carboxylation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency .

Chemical Reactions Analysis

Scientific Research Applications

6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-1-yl]pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-1-yl]pyridine-3-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound is later removed under specific conditions, allowing the amino group to participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-1-yl]pyridine-3-carboxylic acid is unique due to its specific structure, which combines the Fmoc protecting group with an azetidine ring and a pyridine carboxylic acid moiety. This combination provides stability and versatility in peptide synthesis, making it a valuable tool in organic chemistry .

Properties

IUPAC Name

6-[3-(9H-fluoren-9-ylmethoxycarbonylamino)azetidin-1-yl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c28-23(29)15-9-10-22(25-11-15)27-12-16(13-27)26-24(30)31-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-11,16,21H,12-14H2,(H,26,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSDOIVCJKABEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138357-77-2
Record name 6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-1-yl]pyridine-3-carboxylic acid
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